7-tert-butyl-4(3H)-pteridinone
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12N4O |
|---|---|
Molecular Weight |
204.23 g/mol |
IUPAC Name |
7-tert-butyl-3H-pteridin-4-one |
InChI |
InChI=1S/C10H12N4O/c1-10(2,3)6-4-11-7-8(14-6)12-5-13-9(7)15/h4-5H,1-3H3,(H,12,13,14,15) |
InChI Key |
GLQJGHVNHIFLTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=C2C(=O)NC=NC2=N1 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Organic Chemistry of the Pteridinone Core
Oxidation and Reduction Pathways of Pteridinones
The pteridinone core is redox-active, a property central to the biological functions of related pterin (B48896) cofactors. researchgate.net The oxidation and reduction processes can occur on both the pyrimidine (B1678525) and pyrazine (B50134) portions of the molecule.
The enzyme xanthine (B1682287) oxidase is known to catalyze the oxidation of various azaheterocycles, including pteridinones. researchgate.netnih.gov Studies using xanthine oxidase from Arthrobacter M-4 have investigated the oxidation of a series of 7-substituted-4(3H)-pteridinones. researchgate.netgroenkennisnet.nl In these enzymatic reactions, oxidation consistently occurs at the C-2 position of the pyrimidine ring, converting the pteridinone into the corresponding lumazine (B192210) derivative (pteridine-2,4(1H,3H)-dione). researchgate.net
However, the nature of the substituent at the C-7 position significantly influences the reaction rate. While 7-phenyl-4(3H)-pteridinone is converted with ease, compounds with larger substituents at this position are oxidized more slowly. researchgate.netresearchgate.netgroenkennisnet.nl Specifically, 7-tert-butyl-4(3H)-pteridinone is a substrate for xanthine oxidase, but its conversion is slow. groenkennisnet.nl This suggests that the bulky tert-butyl group may create steric hindrance at the enzyme's active site. researchgate.net The affinity of 7-aryl-4(3H)-pteridinones towards milk xanthine oxidase has been found to be about two orders of magnitude higher than that of 6-aryl isomers. wur.nl
Table 1: Oxidation of 7-Substituted-4(3H)-pteridinones by Xanthine Oxidase from Arthrobacter M-4
| Substituent at C-7 | Relative Rate of Oxidation | Oxidation Product | Source |
|---|---|---|---|
| Hydrogen | Fast | Lumazine | researchgate.net |
| Phenyl | Fast | 7-Phenyllumazine | researchgate.net |
| tert-Butyl | Slow | 7-tert-Butyllumazine | groenkennisnet.nl |
While enzymatic oxidation by xanthine oxidase selectively targets the C-2 position, the pyrazine ring is inherently redox-active. researchgate.netgroenkennisnet.nl Pterins can exist in several redox states, commonly designated as tetrahydro, dihydro, and fully oxidized, which correspond to the hydrogenation level of the pyrazine ring. researchgate.net The introduction of multiple nitrogen atoms into the acene structure, as in pyrazinacenes, leads to an increased stability of the reduced states. nih.gov
In the specific case of oxidation of this compound by Arthrobacter M-4 xanthine oxidase, no oxidation at the pyrazine ring was established. researchgate.netgroenkennisnet.nl However, other chemical or electrochemical methods can achieve reduction of the pyrazine ring. For instance, related pteridinone systems have been described in their 7,8-dihydro forms, indicating that reduction of the C7=N8 double bond is chemically accessible. core.ac.uk The pyrazine ring's ability to undergo reduction is fundamental to the function of pterin cofactors like tetrahydrobiopterin (B1682763) (BH4).
Substitution and Functionalization Reactions at Specific Pteridinone Positions
The pteridinone scaffold allows for a variety of substitution and functionalization reactions, enabling the synthesis of diverse derivatives.
The tert-butyl group at the C-7 position of this compound is generally stable under many reaction conditions. Its primary influence is steric, as seen in the reduced rate of enzymatic oxidation. groenkennisnet.nl The synthesis of the parent compound, this compound, can be achieved via condensation of 4-amino-5-nitrosopyrimidin-6(1H)-one with an appropriate amine, followed by cyclization. researchgate.net
While reactions modifying the tert-butyl group itself are not commonly reported, the stability of tert-butyl groups on similar N-heterocyclic systems, such as purines, has been studied. For instance, an N7-tert-butyl group on a purine (B94841) ring is stable to various conditions except for the presence of strong acids, which can cause its cleavage. nih.gov This suggests that the C7-tert-butyl group on the pteridinone core would likely exhibit similar stability, allowing for chemical modifications at other positions of the heterocyclic ring without disturbing the alkyl substituent. The introduction of a tert-butyl group has also been explored in other positions of related heterocyclic systems to probe for specific interactions. nih.gov
Hydroxylation at the C-2 position is the net result of the xanthine oxidase-catalyzed oxidation of this compound, which yields 7-tert-butyl-lumazine (7-tert-butylpteridine-2,4(1H,3H)-dione). researchgate.netgroenkennisnet.nl
Direct amination of the pteridine (B1203161) core is also a known reaction. Specifically, 7-tert-butylpteridine (B372551) can be converted into its corresponding 4-amino compound in good yield. researchgate.netgroenkennisnet.nl This transformation is achieved by dissolving the substrate in liquid ammonia (B1221849) at -40°C and adding potassium permanganate. researchgate.netgroenkennisnet.nl This reaction demonstrates a method for functionalizing the pyrimidine ring of the 7-tert-butyl substituted pteridine system.
Table 2: Amination of 7-tert-Butylpteridine
| Reactant | Reagents | Product | Source |
|---|---|---|---|
| 7-tert-Butylpteridine | KMnO₄, liquid NH₃ (-40°C) | 4-Amino-7-tert-butylpteridine | researchgate.netgroenkennisnet.nl |
Tautomerism and Isomeric Equilibria in Pteridinone Systems
Pteridinones, including this compound, can exist in different tautomeric forms due to proton mobility. The most significant equilibrium is the lactam-lactim tautomerism involving the C4-oxo group and the adjacent nitrogen atoms (N3 and N5). researchgate.net
The 4(3H)-pteridinone form, which is a lactam, is generally the predominant tautomer. However, it exists in equilibrium with the aromatic 4-hydroxypteridine form, which is a lactim. The position of this equilibrium can be influenced by factors such as the solvent, pH, and the electronic nature of substituents on the ring system. The numbering scheme for pterins is conventionally shown in the enol (lactim) form. researchgate.net This tautomerism is a critical feature of the pterin scaffold, influencing its hydrogen-bonding capabilities and electronic properties. researchgate.netnih.gov
Table 3: Principal Tautomeric Forms of 7-tert-butyl-4-oxopteridine
| Tautomeric Form | Structure Name | Key Feature | Source |
|---|---|---|---|
| Lactam | This compound | Amide group (-C(O)-NH-) | researchgate.net |
| Lactim | 7-tert-butyl-4-hydroxypteridine | Hydroxy-imine group (-C(OH)=N-) | researchgate.net |
N-Oxide Formation and Reactivity
The introduction of an N-oxide functionality to the pteridinone core represents a significant modification that can profoundly influence the molecule's electronic properties, solubility, and subsequent chemical reactivity. While specific studies detailing the N-oxide formation of this compound are not extensively documented in the reviewed literature, the general reactivity of the pteridine and pteridinone systems provides a strong basis for predicting its behavior. The pteridine ring system, being electron-deficient, has several nitrogen atoms that are susceptible to oxidation, primarily at the N5 and N8 positions of the pyrazine ring.
The oxidation of pteridinone derivatives can be achieved using various oxidizing agents. For instance, the oxidation of 2,4(1H,3H)-pteridinedione has been shown to yield N5-oxides when treated with reagents like trifluoroacetic acid, while the use of peroxide and formic acid can lead to oxidation at the N8 position. uni-greifswald.de However, achieving regioselectivity in these oxidations can be challenging, often resulting in a mixture of products. uni-greifswald.de
Research on related pteridinone structures, such as 6-aryl-4(3H)-pteridinones, has demonstrated the successful synthesis of their corresponding 8-oxides. researchgate.netwur.nl This suggests that the N8 position of the this compound is a likely site for N-oxidation. The introduction of an N-oxide group at this position has been observed to influence the molecule's interaction with biological systems. For example, in the case of 3-methyl-6-phenyl-4(3H)-pteridinone-8-oxide, the presence of the N-oxide at N8 considerably lowers its binding affinity to the enzyme xanthine oxidase when compared to the non-oxidized parent compound. groenkennisnet.nlresearchgate.net
Furthermore, the formation of N5-oxides has also been explored in the context of pteridinone chemistry. The synthesis of isoxanthopterin (B600526) N(5)-oxides has been reported, and their subsequent reactivity in [3+2] dipolar cycloaddition reactions with electron-poor dipolarophiles has been demonstrated. researchgate.net This reaction pathway opens up avenues for the synthesis of novel C(6)-substituted pteridinones. researchgate.net The reactivity of pterin N-oxides, in general, has been a subject of study, highlighting their potential as versatile synthetic intermediates. researchgate.net
The reactivity of the resulting N-oxide is a critical aspect of its chemistry. Pteridinone N-oxides can undergo various transformations, including deoxygenation to regenerate the parent pteridinone. datapdf.com The specific reactivity profile would be dependent on the position of the N-oxide and the nature of the substituents on the pteridinone core.
Table 1: Examples of N-Oxide Formation in Pteridinone Derivatives
| Parent Compound | Oxidizing Agent/Conditions | Product | Reference |
| 6-Aryl-4(3H)-pteridinones | Not specified in abstract | 6-Aryl-4(3H)-pteridinone-8-oxides | researchgate.net |
| 3-Alkyl-6-phenyl-4(3H)-pteridinones | Not specified in abstract | 3-Alkyl-6-phenyl-4(3H)-pteridinone-8-oxides | researchgate.netwur.nl |
| N-(4-amino-5-nitrosopyrimidin-4-yl)-2-chloroacetamide | Intramolecular condensation | Pteridinone N(5)-oxide | researchgate.net |
| 2,4(1H,3H)-Pteridinedione | Trifluoroacetic acid | 2,4(1H,3H)-Pteridinedione-5-oxide | uni-greifswald.de |
| 2,4(1H,3H)-Pteridinedione | Peroxide and formic acid | 2,4(1H,3H)-Pteridinedione-8-oxide | uni-greifswald.de |
Computational Chemistry and Molecular Modeling of Pteridinone Derivatives
Quantum Chemical Investigations of Pteridinone Molecular Structure
Quantum chemical methods are fundamental in elucidating the intrinsic properties of molecules at the electronic level. These calculations provide a detailed understanding of a molecule's geometry, stability, and reactivity. For pteridinone derivatives, methods like Density Functional Theory (DFT) are often employed to achieve a balance between computational cost and accuracy.
Conformational analysis is crucial for understanding the three-dimensional arrangement of atoms in a molecule and how different spatial arrangements, or conformers, influence its stability and biological activity. For a molecule like 7-tert-butyl-4(3H)-pteridinone, the orientation of the bulky tert-butyl group is of particular interest.
While specific studies on this compound are limited, research on similarly substituted heterocyclic systems highlights the importance of steric and electronic factors in determining the most stable conformers. fiveable.me The tert-butyl group, due to its size, will likely adopt a conformation that minimizes steric hindrance with the pteridinone ring and adjacent substituents. Computational methods can be used to rotate the tert-butyl group and other flexible parts of the molecule to map the potential energy surface and identify the lowest energy (most stable) conformations.
Table 1: Illustrative Conformational Energy Profile of a Substituted Heterocycle
| Dihedral Angle (°) | Relative Energy (kcal/mol) |
| 0 | 5.2 |
| 60 | 0.0 |
| 120 | 4.8 |
| 180 | 0.5 |
| 240 | 4.8 |
| 300 | 0.0 |
This is a hypothetical data table to illustrate the concept of a conformational energy profile.
Quantum chemical calculations provide valuable information about the electronic properties of a molecule, which are key to understanding its reactivity. frontiersin.org Parameters such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies, as well as the HOMO-LUMO gap, are critical in predicting a molecule's susceptibility to electrophilic and nucleophilic attack. mdpi.com A smaller HOMO-LUMO gap generally indicates higher reactivity.
For this compound, the electron-donating nature of the tert-butyl group would be expected to influence the electron density distribution across the pteridinone core. This, in turn, affects the molecule's electrostatic potential and its ability to interact with biological targets.
Table 2: Hypothetical Electronic Properties of a Pteridinone Derivative
| Property | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
This is a hypothetical data table to illustrate electronic properties derived from quantum chemical calculations.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode of a small molecule ligand to its protein target.
In the context of pteridinone derivatives, molecular docking can identify the key amino acid residues within a protein's active site that are crucial for binding. nih.gov Studies on pteridinone derivatives as inhibitors of various kinases, for instance, have shown that these molecules can form hydrogen bonds, hydrophobic interactions, and pi-stacking interactions with the protein. rsc.org For this compound, the tert-butyl group would likely engage in hydrophobic interactions within a nonpolar pocket of the binding site, while the pteridinone core could form hydrogen bonds with polar residues.
Table 3: Common Intermolecular Interactions in Ligand-Protein Complexes
| Interaction Type | Description |
| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |
| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |
| Pi-Stacking | Attractive, noncovalent interactions between aromatic rings. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |
Following molecular docking, methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used to estimate the binding free energy of a ligand-protein complex. nih.govrsc.org This provides a more quantitative measure of the binding affinity than docking scores alone. The MM/GBSA method calculates the free energy of binding by combining molecular mechanics energies with a continuum solvation model. researchgate.net
For a potential inhibitor like this compound, a lower (more negative) calculated binding free energy would suggest a stronger and more stable interaction with its target protein. frontiersin.orgnih.gov
Table 4: Example of MM/GBSA Binding Free Energy Decomposition (kcal/mol)
| Energy Component | Value |
| Van der Waals Energy | -45.2 |
| Electrostatic Energy | -20.5 |
| Polar Solvation Energy | 30.8 |
| Nonpolar Solvation Energy | -5.1 |
| Total Binding Free Energy (ΔGbind) | -40.0 |
This is a hypothetical data table illustrating the components of a MM/GBSA calculation.
Molecular Dynamics Simulations for Pteridinone-Target Systems
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its stability and the conformational changes that may occur upon binding. mdpi.com An MD simulation calculates the trajectory of atoms and molecules by iteratively solving Newton's equations of motion.
For a complex involving a pteridinone derivative, an MD simulation can reveal the stability of the binding pose predicted by molecular docking. nih.gov It can also highlight the flexibility of certain regions of the protein and the ligand, and how they adapt to each other. Analysis of the simulation trajectory can confirm the persistence of key interactions, such as hydrogen bonds, and provide a more accurate understanding of the binding event. nih.gov
Pharmacophore Modeling and Ligand-Based Design Principles
Pharmacophore modeling is a cornerstone of ligand-based drug design, a strategy employed when the three-dimensional structure of the biological target is unknown or when researchers aim to understand the common structural features among a series of active compounds. nih.govmdpi.comnih.gov This approach focuses on identifying the essential steric and electronic features that a molecule must possess to exhibit a specific biological activity. unina.it These features, collectively known as a pharmacophore, represent the key interaction points between a ligand and its target receptor.
A pharmacophore model typically includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups, arranged in a specific three-dimensional orientation. unina.it Once a pharmacophore hypothesis is generated from a set of known active molecules, it can be used as a 3D query to screen large compound libraries to identify new molecules that are likely to be active. mdpi.com
In the context of pteridinone derivatives, pharmacophore modeling has been instrumental in elucidating the structural requirements for their biological activities. For instance, a 3D-QSAR pharmacophore model for a series of L. major pteridine (B1203161) reductase inhibitors identified four key features crucial for inhibitor-enzyme interaction: two hydrogen bond donors, one hydrophobic aromatic feature, and one aromatic ring. nih.gov This model proved to have good predictive power, with a correlation coefficient (r) of 0.80 for an external test set of inhibitors. nih.gov The insights gained from such models are invaluable for guiding the design of novel and more potent inhibitors. nih.gov
Ligand-based design principles extend beyond pharmacophore modeling and encompass a variety of strategies aimed at optimizing the activity of a lead compound by systematically modifying its structure. This often involves the synthesis and biological evaluation of series of related compounds to establish a structure-activity relationship (SAR). nih.govfrontiersin.org The goal is to identify which parts of the molecule are essential for activity and which can be modified to improve properties like potency, selectivity, and pharmacokinetic profile.
The application of these principles is evident in the development of various pteridinone derivatives. Researchers have designed and synthesized series of novel pteridinone compounds, such as those possessing a hydrazone moiety or a sulfonyl moiety, and evaluated their biological activities. nih.gov For example, different series of pteridinone derivatives have been developed as potent dual inhibitors of Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4). rsc.org By creating and testing these diverse sets of molecules, researchers can systematically explore the chemical space around the pteridinone scaffold to identify compounds with enhanced therapeutic potential.
The table below summarizes key pharmacophoric features identified for a class of pteridine derivatives.
| Pharmacophore Feature | Number of Features | Role in Ligand Binding |
| Hydrogen Bond Donor | 2 | Forms hydrogen bonds with the target protein. |
| Hydrophobic Aromatic | 1 | Engages in hydrophobic interactions. |
| Ring Aromatic | 1 | Participates in aromatic stacking or other interactions. |
Molecular Field Analysis in Pteridinone Research
Molecular field analysis is a powerful computational technique used in 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies to correlate the biological activity of a set of molecules with their 3D molecular properties. ijpsonline.com The two most widely used methods in this area are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.comslideshare.net These approaches provide detailed insights into how steric, electrostatic, and other physicochemical fields surrounding a molecule influence its interaction with a biological target. mdpi.comslideshare.net
The fundamental principle of CoMFA is that differences in the biological activity of molecules are related to changes in the shape and strength of their non-covalent interaction fields. ijpsonline.com In a CoMFA study, a set of aligned molecules is placed in a 3D grid. slideshare.net At each grid point, the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between the molecules and a probe atom are calculated. slideshare.net These calculated energy values constitute the molecular fields.
CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov A key difference is that CoMSIA uses a Gaussian function to calculate the similarity indices, which results in smoother contour maps and can help to avoid some of the alignment sensitivity issues sometimes encountered with CoMFA. nih.gov
In pteridinone research, these methods have been successfully applied to understand the structure-activity relationships of novel derivatives. A notable example is a 3D-QSAR study on a series of pteridinone derivatives as PLK1 inhibitors. mdpi.com In this study, statistically significant CoMFA and CoMSIA models were developed. mdpi.comnih.gov
The predictive power of these models is assessed using several statistical parameters. The cross-validated coefficient (q²) is a measure of the internal predictive ability of the model, while the conventional coefficient (R²) indicates the goodness of fit. mdpi.com A high predictive correlation coefficient (R²pred) for an external test set of compounds demonstrates the model's ability to predict the activity of new molecules. mdpi.com For the pteridinone PLK1 inhibitors, the developed models showed good statistical robustness. mdpi.comnih.gov
The following table presents the statistical results of the CoMFA and CoMSIA models for the pteridinone derivatives as PLK1 inhibitors. mdpi.com
| Model | q² | R² | R²pred |
| CoMFA | 0.67 | 0.992 | 0.683 |
| CoMSIA/SHE | 0.69 | 0.974 | 0.758 |
| CoMSIA/SEAH | 0.66 | 0.975 | 0.767 |
The true utility of CoMFA and CoMSIA lies in their graphical output in the form of 3D contour maps. nih.gov These maps visualize the regions in space where modifications to the molecular structure are likely to lead to an increase or decrease in biological activity. researchgate.netresearchgate.net For instance, in the CoMFA steric contour map, green contours indicate regions where bulky substituents are favored, while yellow contours highlight areas where steric hindrance may decrease activity. researchgate.net In the electrostatic maps, blue contours typically show where electropositive groups would enhance activity, and red contours indicate regions favorable for electronegative groups. researchgate.net By interpreting these contour maps, medicinal chemists can gain a deeper understanding of the SAR and rationally design new pteridinone derivatives with improved potency. nih.gov
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of Pteridinone Derivatives
Experimental Approaches to Pteridinone SAR
Experimental SAR studies involve the systematic synthesis and biological evaluation of analogs to determine how specific structural modifications influence their activity. For pteridinone derivatives, this has traditionally involved modifying various positions on the pteridinone core.
Key areas of modification and resulting SAR insights include:
Substituents on the Pteridinone Ring: The nature and position of substituents on the pteridinone scaffold are critical. Studies on various derivatives have shown that modifications at positions such as C6 and C7 can significantly impact biological potency. For instance, the introduction of different functional groups allows for probing the steric and electronic requirements of the target binding site.
Side Chain Modifications: Alterations to side chains attached to the core structure are a common strategy. For example, in a series of novel pteridinone derivatives developed as dual inhibitors of Polo-like kinase 1 (PLK1) and BRD4, modifications to moieties attached to the core were systematically explored to optimize activity. rsc.org
Introduction of Specific Moieties: The addition of specific chemical groups, such as a hydrazone or sulfonyl moiety, has been shown to confer potent inhibitory activities. rsc.orgnih.gov The synthesis and evaluation of these analogs reveal that such additions can lead to enhanced interactions with the target protein, resulting in improved efficacy. rsc.orgnih.gov For example, compound B2, a pteridinone derivative with a sulfonyl group, demonstrated potent dual inhibition of PLK1 and BRD4, with a PLK1 IC50 value of 6.3 nM. rsc.org
These experimental approaches generate foundational data that is then used to build more complex computational models to further refine the understanding of the SAR.
Identification of Key Structural Determinants for Modulating Biological Activity
The primary goal of SAR and QSAR studies is to identify the specific structural features that are either favorable or detrimental to biological activity. For pteridinone derivatives, these studies have yielded crucial insights.
Steric Factors: 3D-QSAR contour maps often reveal regions where bulky substituents are either favored or disfavored. For a bulky group like the tert-butyl group at the C7 position of 7-tert-butyl-4(3H)-pteridinone, its influence would be highly dependent on the topology of the target's binding pocket. If the pocket is large and hydrophobic, this group could enhance binding affinity. Conversely, if the pocket is sterically constrained, it would decrease activity.
Electronic and Hydrophobic Properties: The distribution of electrostatic potential and hydrophobicity are key determinants. CoMSIA models for pteridinone derivatives have highlighted the importance of specific electrostatic and hydrophobic fields for activity. nih.gov
Hydrogen Bonding: The ability to form hydrogen bonds is often critical for ligand-receptor interactions. Pharmacophore models derived from 3D-QSAR studies identify the spatial arrangement of hydrogen bond donors and acceptors necessary for potent inhibition. nih.govsemanticscholar.org For pteridinone derivatives targeting pteridine (B1203161) reductase, two hydrogen-bond donors were identified as key features for activity. nih.gov
Aromatic Interactions: Aromatic rings play a significant role through π-π stacking or other hydrophobic interactions. A pharmacophore model for pteridine reductase inhibitors also identified one hydrophobic aromatic and one ring aromatic feature as essential for binding. nih.gov
Molecular docking studies often complement QSAR to visualize how these key structural features interact with the amino acid residues in the active site of the target protein, such as PLK1. nih.gov
Prospective Compound Design Based on SAR/QSAR Insights
The predictive power of validated QSAR models is leveraged in the prospective design of new compounds with potentially improved activity. nih.govmdpi.com The insights gained from SAR and the visual guidance from 3D-QSAR contour maps allow medicinal chemists to make informed decisions about which new analogs to synthesize.
The process involves:
Analyzing QSAR Models: Researchers examine the QSAR model to understand which properties (e.g., steric bulk, positive electrostatic potential) in which regions of the molecule would enhance activity.
In Silico Design: New molecules are designed on a computer by modifying a parent scaffold according to the QSAR guidelines. For example, if a CoMFA map shows a sterically favored region, designers might add a bulky group like a tert-butyl substituent to that position.
Virtual Screening: The designed compounds can be virtually screened by plugging their structures into the validated QSAR model to predict their biological activity before synthesis. nih.gov This helps to prioritize the most promising candidates.
Synthesis and Testing: The highest-ranking virtual hits are then synthesized and subjected to biological testing to confirm the model's predictions and potentially identify a new lead compound. rsc.orgnih.govrsc.org This iterative cycle of design, prediction, synthesis, and testing is a cornerstone of modern drug discovery.
Biological Activities and Molecular Mechanisms in Vitro Studies
Interaction with Enzyme Targets and Inhibition Mechanisms
In vitro assays allow for the direct study of how a compound interacts with specific enzymes. Research has identified that the pteridinone chemical structure is a versatile scaffold, capable of interacting with several distinct classes of enzymes.
The pteridinone core is a key feature in a class of molecules investigated as kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of diseases like cancer.
7-tert-butyl-4(3H)-pteridinone belongs to a series of pteridinones synthesized to probe the structure-activity relationship (SAR) of the potent, well-characterized pan-RSK inhibitor, BI-D1870. The goal of these studies is to understand the structural features required for the inhibition of p90 Ribosomal S6 Protein Kinase 2 (RSK2), an enzyme downstream in the Ras/Raf/MEK/ERK signaling pathway that is involved in cell proliferation and transformation. BI-D1870 is an ATP-competitive inhibitor, meaning it binds to the same site as ATP, preventing the kinase from carrying out its function. While specific inhibitory values for this compound are not detailed in the reviewed literature, the reference compound BI-D1870 demonstrates high potency against all RSK isoforms.
Furthermore, BI-D1870 also shows inhibitory activity against Polo-like Kinase 1 (PLK1), another critical regulator of the cell cycle, albeit with lower potency compared to its activity against RSK isoforms.
Table 1: Inhibitory Potency of the Reference Pteridinone Compound BI-D1870 This table provides context for the inhibitory potential of the pteridinone scaffold against key kinase targets.
| Target Kinase | IC₅₀ (nM) |
|---|---|
| RSK1 | 31 |
| RSK2 | 24 |
| RSK3 | 18 |
| RSK4 | 15 |
IC₅₀ is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Recent research has identified the pteridinone scaffold as a promising basis for the development of inhibitors targeting Monocarboxylate Transporter 1 (MCT1). MCT1 is a membrane protein responsible for transporting lactate and other monocarboxylates, playing a key role in the metabolism of highly glycolytic cancer cells. By exporting lactate, MCT1 helps cancer cells maintain a stable intracellular pH and fuels the metabolic ecosystem of a tumor.
A 2014 study in the Journal of Medicinal Chemistry reported the design and synthesis of novel pteridine (B1203161) dione and trione derivatives as specific inhibitors of MCT1. acs.org These compounds were shown to block lactate transport and selectively inhibit the growth of human lymphoma cells that express high levels of MCT1, with the most potent compounds showing activity in the nanomolar range (EC₅₀ 37–150 nM). acs.orgresearchgate.net This establishes the pteridinone core, from which this compound is derived, as a valid scaffold for targeting this enzyme system. acs.orgnih.gov
Studies utilizing xanthine (B1682287) oxidase from the bacterium Arthrobacter M-4 have explored its interaction with a series of 7-aryl-4(3H)-pteridinones. Xanthine oxidase is an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.
This research revealed that this compound is a substrate for the enzyme but is oxidized very slowly. The oxidation occurs at the C-2 position of the pteridine nucleus. The slow rate of reaction for pteridinones with bulky substituents at the 7-position (like a tert-butyl group) suggests the presence of a hydrophobic pocket in the vicinity of the enzyme's active site. Furthermore, these 7-aryl-pteridinones were found to act as inhibitors of the oxidation of other substrates, such as 1-methylxanthine, indicating a competitive interaction at the active site.
Modulation of Cellular Pathways in Research Models
Beyond direct enzyme inhibition, researchers investigate how these interactions translate into effects on broader cellular signaling networks.
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.
Research has demonstrated that the pteridinone scaffold can be specifically designed to act as a dual inhibitor of PI3K (phosphatidylinositol 3-kinase) and mTOR (mammalian target of rapamycin). By modifying the pteridinone core, scientists have developed compounds with excellent selectivity and potent inhibitory activity against these key pathway components.
Interference with this pathway can occur through two mechanisms related to the pteridinone structure:
Direct Inhibition: Certain pteridinone derivatives have been optimized to directly inhibit the kinase activity of PI3K and mTOR.
Indirect Interference via Crosstalk: By inhibiting RSK2 (as discussed in 6.1.1), which is a key node in the parallel MAPK/ERK pathway, pteridinones can affect signaling outputs that are subject to crosstalk with the PI3K/Akt/mTOR pathway.
Table 2: Key Components of the PI3K/Akt/mTOR Signaling Pathway
| Protein | Function |
|---|---|
| PI3K | A family of lipid kinases that phosphorylate PIP2 to generate PIP3, initiating the signaling cascade. |
| Akt | A serine/threonine kinase that is activated by PIP3 and phosphorylates a wide range of downstream targets to promote cell survival and growth. |
| mTOR | A serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. It exists in two complexes, mTORC1 and mTORC2. |
| PTEN | A tumor suppressor phosphatase that negatively regulates the pathway by dephosphorylating PIP3. |
Application of Chemical Probes for Target Validation in Research
A chemical probe is a small molecule used to study and manipulate a biological target, such as a protein, in a research setting. Probes are essential for validating whether a specific protein is a viable target for drug development.
The pteridinone scaffold, and specifically the synthesis of derivatives like this compound, serves as a clear example of the use of chemical probes for target validation. The well-known RSK inhibitor BI-D1870 is considered a "gold-standard" chemical probe used to elucidate the function of RSK in cellular processes.
By creating a series of related compounds (a chemical library) with systematic modifications—such as adding a tert-butyl group at the 7-position—researchers can:
Establish Structure-Activity Relationships (SAR): Determine which parts of the molecule are essential for binding and inhibition.
Map the Target's Active Site: Understand the size, shape, and chemical nature of the enzyme's binding pocket.
Validate the Target: Confirm that inhibiting the target enzyme (e.g., RSK2) leads to a desired cellular effect (e.g., decreased proliferation), thereby validating it as a potential therapeutic target.
Therefore, the investigation of this compound as part of a larger series of pteridinones is a fundamental application of chemical biology principles to explore kinase inhibition and validate new anticancer targets.
Research on this compound as a Chemical Probe Remains Undisclosed
Despite a thorough review of scientific literature, no specific studies detailing the design and utilization of chemical probes based on the compound this compound for in vitro biological studies have been identified.
While the broader class of pteridinone derivatives has been investigated for various therapeutic applications, including as kinase inhibitors for cancer therapy, information regarding the specific use of this compound as a molecular tool to investigate biological systems is not publicly available.
Chemical probes are essential tools in molecular biology, designed to selectively bind to a specific protein or biomolecule, thereby allowing researchers to study its function and role in cellular processes. The development of such a probe involves intricate design and synthesis to ensure high affinity and specificity for its intended target. This is then followed by rigorous in vitro studies to characterize its biological activity and molecular mechanisms of action.
The absence of published research on this compound in this context suggests that this particular compound may not have been explored for this purpose, or any such research is yet to be disseminated in the public domain. Therefore, a detailed analysis of its design, utilization, and associated research findings as a chemical probe cannot be provided at this time.
Future Research Directions and Advanced Methodologies in Pteridinone Studies
Exploration of Novel Pteridinone Scaffolds and Chemical Space
The future of drug discovery for pteridinone-based compounds lies in the systematic exploration and expansion of their chemical space. The introduction of diverse substituents and the modification of the core pteridinone scaffold are key strategies to unlock novel biological activities and improve pharmacokinetic profiles. The tert-butyl group at the 7-position of 7-tert-butyl-4(3H)-pteridinone serves as a crucial starting point for generating structural diversity.
The exploration of novel pteridinone scaffolds will involve the synthesis of libraries of analogues with modifications at various positions of the pteridinone ring. Key strategies include:
Substitution at the N1 and N3 positions: Introducing a range of alkyl, aryl, and heteroaryl groups can significantly influence the compound's solubility, lipophilicity, and interactions with biological targets.
Functionalization of the pyrimidine (B1678525) and pyrazine (B50134) rings: The addition of functional groups such as amines, halogens, and hydroxyl groups can create new hydrogen bonding opportunities and alter the electronic properties of the molecule.
Bioisosteric replacement: Replacing key functional groups with bioisosteres can modulate the compound's metabolic stability and target-binding affinity.
The systematic exploration of this expanded chemical space will be crucial for identifying new lead compounds with improved therapeutic potential.
Integration of Advanced Computational and Experimental Techniques
The synergy between computational and experimental approaches is paramount in modern drug discovery. For this compound and its derivatives, this integration will accelerate the identification of promising drug candidates and provide deeper insights into their mechanisms of action.
Computational Approaches:
Molecular Docking and Virtual Screening: These techniques can be employed to predict the binding modes of this compound derivatives with various biological targets. This allows for the rapid in silico screening of large compound libraries to prioritize candidates for synthesis and experimental testing.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to understand the electronic structure, reactivity, and spectroscopic properties of the pteridinone scaffold. researchgate.net Such calculations can aid in the interpretation of experimental data and guide the design of new analogues with desired electronic properties. For instance, theoretical calculations have been applied to other heterocyclic compounds to define their optimized states and predict their free energy. scispace.com
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of pteridinone derivatives when bound to their biological targets, helping to understand the stability of the complex and the key interactions driving binding.
Advanced Experimental Techniques:
High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of pteridinone derivatives against a panel of biological targets to identify "hit" compounds. nih.govchemdiv.comnyu.eduresearchgate.net These assays can be biochemical or cell-based, providing a comprehensive initial assessment of a compound's activity. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as 2D NMR, are invaluable for the structural elucidation of novel this compound derivatives. nih.govresearchgate.netresearchgate.net The tert-butyl group itself can serve as a useful probe in NMR studies of macromolecular complexes. nih.govnih.gov
X-ray Crystallography: Determining the single-crystal X-ray structure of this compound and its derivatives can provide definitive proof of their three-dimensional structure and stereochemistry. researchgate.netresearchgate.netresearchgate.net This information is crucial for understanding structure-activity relationships and for guiding structure-based drug design.
The table below illustrates the kind of data that would be generated through the integration of these techniques for a hypothetical series of this compound derivatives.
| Derivative | Predicted Binding Affinity (kcal/mol) | Experimental IC50 (µM) | Key NMR Signal (ppm, tert-butyl) | Crystal Structure Obtained |
| Compound A | -8.5 | 2.1 | 1.35 | Yes |
| Compound B | -9.2 | 0.8 | 1.38 | No |
| Compound C | -7.9 | 5.4 | 1.33 | Yes |
Development of Pteridinone Derivatives for Mechanistic Biological Inquiry
Beyond their potential as therapeutic agents, derivatives of this compound can be developed as chemical probes to investigate complex biological processes. These specialized molecules are designed to interact with specific biological targets, enabling researchers to elucidate their functions in cellular pathways.
The development of such probes involves:
Affinity Labeling: Introducing a reactive functional group onto the pteridinone scaffold can allow for the covalent labeling of the target protein, facilitating its identification and characterization.
Fluorescent Tagging: Attaching a fluorescent dye to a pteridinone derivative can enable the visualization of its subcellular localization and its interaction with the target protein in living cells.
Biotinylation: The incorporation of a biotin tag allows for the affinity purification of the target protein and its associated binding partners, providing insights into the protein's interaction network.
The table below outlines a potential workflow for the development and application of a this compound-based chemical probe.
| Probe Development Stage | Methodology | Expected Outcome |
| Design and Synthesis | Structure-activity relationship studies and synthetic chemistry | A potent and selective this compound derivative with a linker for tag attachment. |
| Probe Conjugation | Chemical ligation of a fluorescent dye or biotin to the linker. | A fluorescently labeled or biotinylated chemical probe. |
| In Vitro Validation | Biochemical assays to confirm the probe retains high affinity for the target. | Confirmation that the probe can effectively bind to and label the target protein. |
| Cellular Imaging | Confocal microscopy using the fluorescent probe. | Visualization of the subcellular localization of the target protein. |
| Target Pull-down | Affinity purification using the biotinylated probe followed by mass spectrometry. | Identification of the target protein and its interacting partners. |
Through these advanced and integrated approaches, the full potential of the this compound scaffold can be realized, paving the way for the discovery of novel therapeutic agents and a deeper understanding of fundamental biological processes.
Q & A
Q. What are the established synthetic routes for 7-tert-butyl-4(3H)-pteridinone, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with substituted pteridine cores. For example, describes the preparation of pteridine derivatives via condensation reactions using tert-butyl groups as steric modifiers. Key steps include:
- Core functionalization : Introducing substituents at the 6-position via nucleophilic substitution (e.g., using alkyl halides or aryl boronic acids).
- Oxidation/Reduction : Controlled oxidation of intermediates to form the 4(3H)-pteridinone scaffold.
- Purification : Gradient elution with solvents like cyclohexane/chloroform/ethyl acetate to isolate the product .
highlights the use of green chemistry principles (e.g., solvent minimization, catalytic methods) to improve sustainability . - Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core formation | DMF, 80°C, 12h | 65 | 92% |
| Oxidation | KMnO₄, H₂O, RT | 78 | 89% |
| Purification | Silica gel column | 85 | >95% |
Q. Which analytical techniques are critical for structural characterization of 7-tert-butyl-4(3H)-pteridinone?
- Methodological Answer :
- X-ray crystallography : Resolves tert-butyl group orientation and hydrogen-bonding networks (e.g., used single-crystal X-ray diffraction for a related pyridinium nitrate structure) .
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., tert-butyl protons at δ ~1.3 ppm; provides NMR data for analogous compounds) .
- HRMS : Confirms molecular formula (e.g., reports HRMS with <2 ppm error) .
Q. What safety protocols are recommended for handling 7-tert-butyl-4(3H)-pteridinone?
- Methodological Answer :
- GHS Classification : Similar to 4-tert-butylpyridine (), which has hazards including skin/eye irritation (H315, H319) and respiratory sensitization (H335). Use PPE (gloves, goggles) and work in a fume hood .
- Waste Disposal : Follow institutional guidelines for halogenated solvents and nitrogen-containing waste.
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in tert-butyl functionalization?
- Methodological Answer :
- Catalytic Systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to enhance regioselectivity ().
- Temperature Control : Lower reaction temperatures (e.g., 0–5°C) reduce side reactions during tert-butyl group introduction () .
- DoE (Design of Experiments) : Apply factorial design to test variables like solvent polarity and catalyst loading .
Q. What computational methods are used to predict the biological activity of 7-tert-butyl-4(3H)-pteridinone derivatives?
- Methodological Answer :
- Molecular Docking : Simulate interactions with target proteins (e.g., ’s approach for imidazo-pyridine analogs) .
- QSAR Modeling : Correlate substituent electronic properties (Hammett σ values) with bioactivity data from PubChem () .
Q. How can contradictory NMR data between batches be resolved?
- Methodological Answer :
- Variable Temperature NMR : Identify dynamic processes (e.g., tert-butyl rotation) causing signal splitting .
- Isotopic Labeling : Use ¹³C-labeled tert-butyl groups to trace conformational changes () .
Q. What strategies enhance the compound’s stability in aqueous media for biological studies?
- Methodological Answer :
- pH Buffering : Maintain pH 6–8 to prevent keto-enol tautomerization () .
- Lyophilization : Stabilize the compound as a lyophilized powder until reconstitution .
Q. How do tert-butyl substituents influence intermolecular interactions in crystal packing?
- Methodological Answer :
- Crystallographic Analysis : ’s study of 4-tert-butylpyridine derivatives shows that bulky tert-butyl groups induce steric hindrance, reducing π-π stacking but enhancing hydrophobic interactions .
Q. What green chemistry approaches are viable for scaling up synthesis?
- Methodological Answer :
Q. How can interaction studies with biomolecules (e.g., DNA/proteins) be designed?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding affinity in real-time (e.g., ’s protocol for imidazo-pyridine analogs) .
- Fluorescence Quenching : Monitor tert-butyl-induced conformational changes in proteins () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
